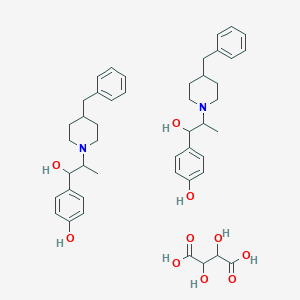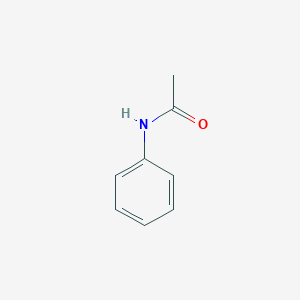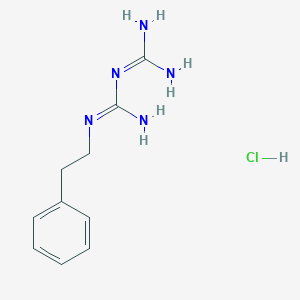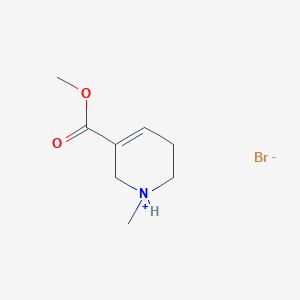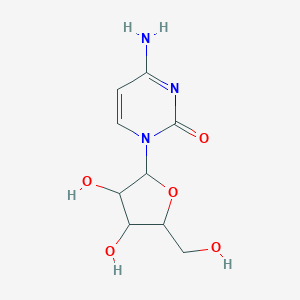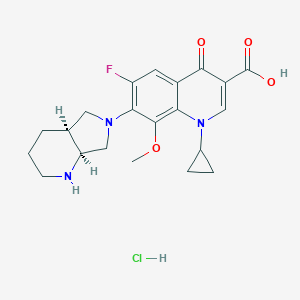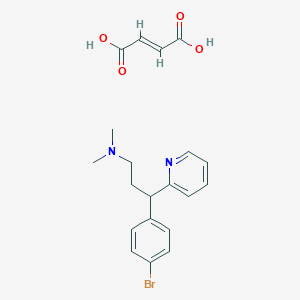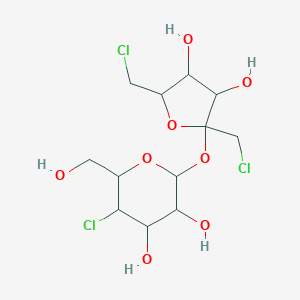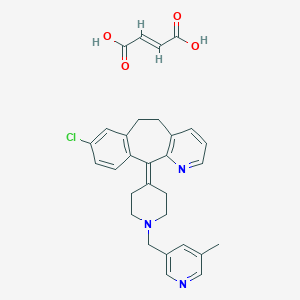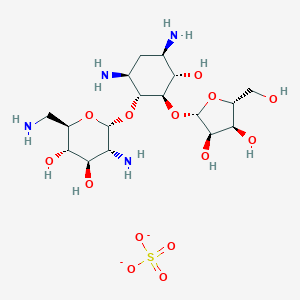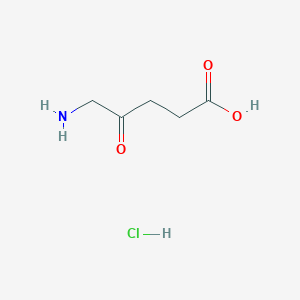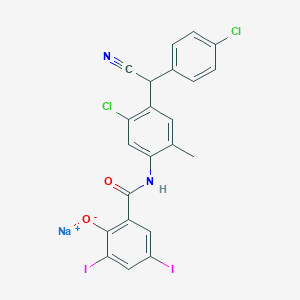
Closantel sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Closantel Sodium is a synthetic antiparasitic agent belonging to the salicylanilide class of compounds. It is widely used in veterinary medicine to control and treat parasitic infections in livestock, particularly sheep and cattle. This compound is effective against liver flukes, gastrointestinal roundworms, and certain arthropod larvae .
科学研究应用
Closantel 钠盐具有广泛的科学研究应用:
化学: 用作研究抗寄生虫剂及其机制的模型化合物。
生物学: 研究其对各种寄生虫的影响,包括肝吸虫和胃肠道线虫。
医学: 探索其在治疗人类寄生虫感染中的潜在用途,尽管它主要用于兽医领域。
工业: 用于开发用于牲畜的抗寄生虫配方
作用机制
Closantel 钠盐通过破坏寄生虫的能量代谢发挥其抗寄生虫作用。它抑制延胡索酸还原酶,这是一种对延胡索酸合成必不可少的酶,导致延胡索酸积累,最终导致寄生虫死亡。 此外,Closantel 钠盐使线粒体氧化磷酸化解偶联,抑制 ATP 合成,进一步破坏寄生虫的能量产生 .
生化分析
Biochemical Properties
Closantel Sodium interacts with several enzymes and proteins. It is a potent and highly specific inhibitor of the Onchocerca volvulus chitinase (OvCHT1), with an IC50 of 1.6 μM and a Ki of 468 nM . This interaction plays a crucial role in its anti-parasitic activity, as it inhibits the molt of developing O. volvulus from L3 to L4 stage .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, primarily by uncoupling oxidative phosphorylation in liver flukes , which leads to a marked change in the energy metabolism of the parasite .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression . It acts as a hydrogen ionophore, resulting in the uncoupling of electron transport-associated phosphorylation . This action inhibits the synthesis of ATP, leading to a rapid weakening of the parasite’s energy metabolism and eventual death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the drug is eliminated from the plasma with a half-life of about 15 days, irrespective of the route of administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can cause severe side effects such as blindness, hyperventilation, general weakness, and incoordination
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The primary pathway it impacts is the energy metabolism pathway of parasites, where it uncouples oxidative phosphorylation .
准备方法
合成路线和反应条件: Closantel 钠盐可以通过多种方法合成。一种常见的途径包括对 4-氯-α-[2-氯-4-(异硝基)-5-甲基-2,5-环己二烯亚基]苄腈进行催化加氢,得到中间体 4-氯苯基-(2-氯-4-氨基-5-甲基苯基)甲基腈。 然后进一步加工此中间体以生产 Closantel 钠盐 .
工业生产方法: 在工业环境中,Closantel 钠盐通常通过将该化合物溶解在丙二醇中,将溶液加热至 50-60°C,并搅拌直至澄清来制备。 然后将该溶液与其他成分(例如甘油缩醛和左旋咪唑盐酸盐)混合,以生产最终的注射剂配方 .
化学反应分析
反应类型: Closantel 钠盐会发生各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 通常涉及使用过氧化氢或高锰酸钾等氧化剂。
还原: 使用钯碳(Pd/C)作为催化剂的催化加氢是常见的。
取代: 卤化反应通常涉及氯或溴等试剂。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可以产生羟基化衍生物,而还原可以产生胺衍生物 .
相似化合物的比较
Closantel 钠盐由于其双重作用机制,在抗寄生虫剂中是独一无二的。类似化合物包括:
氧氯沙尼: 另一种用于治疗肝吸虫和胃肠道线虫的水杨酰胺。
吡喹酮: 对多种寄生虫有效,但作用机制不同。
左旋咪唑: 主要用作驱虫剂和免疫调节剂.
属性
CAS 编号 |
61438-64-0 |
|---|---|
分子式 |
C22H14Cl2I2N2NaO2+ |
分子量 |
686.1 g/mol |
IUPAC 名称 |
sodium;N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1 |
InChI 键 |
LREGMDNUOGTSIK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |
规范 SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |
Key on ui other cas no. |
61438-64-0 |
Pictograms |
Acute Toxic; Irritant |
同义词 |
NA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


